![molecular formula C19H24N2O2 B1385072 N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide CAS No. 1020056-46-5](/img/structure/B1385072.png)
N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide
Overview
Description
N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide, also known as N-tert-butyl-2-methyl-3-phenyl-2-aminopropionamide (TMPPA), is an organic compound belonging to the class of amides. It is a white, crystalline solid with a molecular weight of 259.3 g/mol. TMPPA has a variety of applications in the pharmaceutical, agricultural, and industrial fields. This compound is used as a building block in the synthesis of various organic compounds, and it has been used in the synthesis of a variety of drugs, including antifungal agents and antimicrobial agents.
Scientific Research Applications
Hydrogen Bond Studies
N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, structurally related to the query compound, have been synthesized and characterized, highlighting the importance of hydrogen bonds in their structural stability. This is evidenced by FAB mass spectrometry, IR, and NMR spectroscopy, and X-ray crystallography, showcasing their potential in various scientific applications (Romero & Margarita, 2008).
Chemoselective Acetylation
N-(2-Hydroxyphenyl)acetamide, structurally similar to the compound , is used as an intermediate in the natural synthesis of antimalarial drugs. The chemoselective acetylation process, utilizing Novozym 435 as a catalyst, highlights the compound's potential in pharmaceutical synthesis and its importance in medicinal chemistry (Magadum & Yadav, 2018).
Pharmaceutical Synthesis
A one-pot palladium-mediated synthesis method has been developed for N-[(2-hydroxyphenyl)methyl]-N-(4-phenoxy-3-pyridinyl) acetamide, a precursor to [11C]PBR28, a PET biomarker. This showcases the compound's relevance in advanced medical imaging techniques and its role in enhancing diagnostic accuracy (Hoareau & Scott, 2010).
Green Synthesis of Derivatives
The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a compound with a similar structure, demonstrates the application of environmentally friendly methods in the production of important intermediates for azo disperse dyes. This not only sheds light on the compound's utility in the textile industry but also underscores the shift towards sustainable industrial practices (Qun-feng, 2008).
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(4-tert-butylphenoxy)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13-16(20)6-5-7-17(13)21-18(22)12-23-15-10-8-14(9-11-15)19(2,3)4/h5-11H,12,20H2,1-4H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCFCKJPZYMESD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.